molecular formula C12H11F2NO2S2 B10913095 5-Fluoro-N-(4-fluorophenethyl)thiophene-2-sulfonamide

5-Fluoro-N-(4-fluorophenethyl)thiophene-2-sulfonamide

Cat. No.: B10913095
M. Wt: 303.4 g/mol
InChI Key: VNJYTLGGYFYMDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of fluorinated compounds often employs enzymatic synthesis due to its selectivity and efficiency. Enzymatic methods can introduce fluorine atoms into organic molecules, enhancing their properties .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide is unique due to its specific structure, which combines a fluorinated phenethyl group with a thiophenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H11F2NO2S2

Molecular Weight

303.4 g/mol

IUPAC Name

5-fluoro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H11F2NO2S2/c13-10-3-1-9(2-4-10)7-8-15-19(16,17)12-6-5-11(14)18-12/h1-6,15H,7-8H2

InChI Key

VNJYTLGGYFYMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(S2)F)F

Origin of Product

United States

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